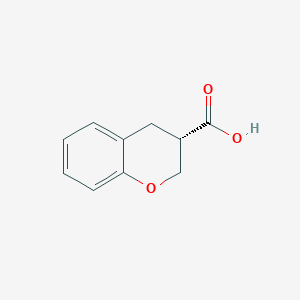

(S)-Chroman-3-carboxylic acid

Description

Contextualizing the Chroman Scaffold in Academic Chemical Research

The chroman framework, a bicyclic system composed of a benzene (B151609) ring fused to a dihydropyran ring, is a privileged scaffold in medicinal chemistry. chemimpex.comresearchgate.net This structural motif is prevalent in a wide array of natural products and synthetic compounds that exhibit significant biological activities. researchgate.net Its value lies in its relative stability and the potential for diverse functionalization, allowing chemists to create extensive libraries of derivatives for biological screening. chemimpex.com

The chroman-4-one, or chromanone, skeleton is a particularly important building block for the synthesis of various bioactive molecules. semanticscholar.org The absence of a double bond between the C-2 and C-3 positions distinguishes it from the related chromone (B188151) structure and contributes to its distinct biological profile. semanticscholar.org Research has demonstrated that derivatives of the chroman scaffold possess a broad spectrum of pharmacological activities, including anti-inflammatory and antioxidant properties. chemimpex.comresearchgate.net

The versatility of the chroman ring system has made it a focal point for the development of new synthetic methodologies. researchgate.net These methods aim to provide efficient and stereoselective access to a variety of chroman derivatives, which can then be evaluated for their potential as therapeutic agents. researchgate.net The chroman structure is a key component in a number of established drugs, underscoring its importance in pharmaceutical research and development. researchgate.net

Significance of Chiral Chroman-3-carboxylic Acid in Contemporary Chemical Science

The introduction of a carboxylic acid group at the 3-position of the chroman ring system, coupled with a specific stereochemistry at this position, gives rise to chiral chroman-3-carboxylic acids. The (S)-enantiomer, (S)-Chroman-3-carboxylic acid, represents a molecule of significant interest in modern chemical science. The presence of the chiral center is of paramount importance, as the biological activity of enantiomers can differ significantly. nih.gov

Research into derivatives of this compound has revealed its potential as a scaffold for potent and selective inhibitors of biological targets. A notable example is the discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, a derivative that has been identified as a potent and isoform-selective ROCK2 inhibitor. nih.gov This finding highlights the importance of the (S)-configuration in achieving high potency and selectivity. nih.gov Molecular docking studies have suggested that specific interactions, such as hydrophobic interactions, are key to the high efficacy of these (S)-configured derivatives. nih.gov

The synthesis of enantiomerically pure chroman derivatives, including those based on the this compound scaffold, is a key area of research. Various synthetic strategies have been developed to achieve this, often employing chiral catalysts to control the stereochemical outcome of the reaction. nih.gov The carboxylic acid functional group itself is a crucial feature, as it can be readily modified to produce a wide range of derivatives, such as amides, which can lead to enhanced biological activity. researchgate.netsemanticscholar.org The development of synthetic routes to chromone-3-carboxylic acids, which can be precursors to chroman-3-carboxylic acids, has also been an active area of investigation. semanticscholar.org

Below is a data table summarizing key information about chroman-3-carboxylic acid and its derivatives.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Finding |

| This compound | 1260611-90-2 | C10H10O3 | 178.19 | A chiral building block for medicinal chemistry. sigmaaldrich.com |

| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | Not Available | C22H20N2O3 | 360.41 | Potent and isoform-selective ROCK2 inhibitor. nih.gov |

| 6-Chloro-chroman-3-carboxylic acid | Not Available | C10H9ClO3 | 212.63 | Intermediate for pharmaceuticals targeting neurological disorders. chemimpex.com |

| Chromone-3-carboxylic acid | 39079-62-4 | C10H6O4 | 190.15 | Precursor for the synthesis of various bioactive chromone derivatives. researchgate.netsemanticscholar.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-3,4-dihydro-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-4,8H,5-6H2,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGAGZMGJJFSKQM-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](COC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Derivatization and Structural Modification of the S Chroman 3 Carboxylic Acid Scaffold

Synthesis of Amide Derivatives of Chroman-3-carboxylic Acid

The conversion of the carboxylic acid group into an amide is a fundamental and frequently employed modification in medicinal chemistry to enhance biological activity and pharmacokinetic properties. nih.gov The synthesis of amide derivatives of chroman-3-carboxylic acid typically involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine. nih.govresearchgate.net

A variety of coupling reagents have been successfully utilized for this transformation. nih.gov Common reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. nih.govpeptide.com Other effective coupling agents include uronium/phosphonium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), which are known for their high reactivity and rapid reaction times. nih.govpeptide.com

For instance, a series of amide-chroman derivatives were synthesized to develop potent and isoform-selective ROCK2 inhibitors. researchgate.net One notable compound, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, was synthesized and showed significant inhibitory activity. researchgate.net In another approach, chromone-3-carboxylic acids were first converted to their corresponding acid chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with various amines in the presence of a base like triethylamine (B128534) to yield the desired amides. researchgate.netaau.dk The Ugi four-component reaction has also been employed for the efficient synthesis of 3-substituted coumarin-3-carboxamides, demonstrating the versatility of multicomponent reactions in generating diverse amide libraries. researchgate.net

Interactive Table:

Table 1: Selected Coupling Reagents for Amide Synthesis| Coupling Reagent | Additive/Base | Typical Solvent | Reference |

|---|---|---|---|

| EDC | HOBt, DMAP | CH₂Cl₂, DMF | nih.gov |

| DCC | DMAP | CH₂Cl₂ | nih.gov |

| HATU | DIPEA | DMF | nih.gov |

| Thionyl Chloride (SOCl₂) | Triethylamine | DCM | researchgate.net |

| Oxalyl Chloride | - | - | aau.dk |

This table summarizes common coupling systems used for the amidation of carboxylic acids, including those applicable to the chroman-3-carboxylic acid scaffold.

Incorporation of the Chroman-3-carboxylic Acid Moiety into Hybrid Molecular Architectures

The synthesis of hybrid molecules, which combine two or more distinct pharmacophoric units into a single entity, is a powerful strategy in drug design. The chroman-3-carboxylic acid scaffold has been successfully incorporated into various hybrid structures to create novel compounds with potentially synergistic or multi-target activities. acs.orgnih.gov

One prominent approach involves the decarboxylative cycloaddition of chromone-3-carboxylic acids. nih.govmdpi.com For example, a (3+2)-annulation of azomethine ylides with chromone-3-carboxylic acid under Brønsted base catalysis has been developed to produce chiral hybrid pyrrolidine-chromanone polycyclic derivatives. nih.govmdpi.com This reaction proceeds through an asymmetric, intermolecular, decarboxylative cyclization, yielding highly functionalized products with good stereoselectivity. nih.gov

Another strategy is the doubly decarboxylative Michael-type addition. nih.govsemanticscholar.org This method has been used to couple pyridylacetic acid with coumarin-3-carboxylic acids or chromone-3-carboxylic acids. nih.govsemanticscholar.org Realized under Brønsted base catalysis, this protocol provides access to biologically interesting hybrid molecules bearing both coumarin-pyridine and chromanone-pyridine ring systems in good yields. nih.gov The synthesis of hybrid molecules containing both coumarin (B35378) and pyridine (B92270) motifs is of particular interest due to the interesting biological properties associated with each individual heterocycle. acs.org

Furthermore, the conjugate addition of isocyanides to chromone-3-carboxylic acid, catalyzed by a Lewis acid and facilitated by microwave irradiation, offers a rapid and efficient one-pot synthesis of chroman-4-one 2-carboxamides. researchgate.net This tandem reaction demonstrates an unprecedented strategy that is formally equivalent to a conjugate addition of isocyanides to Michael acceptors, expanding the toolkit for creating complex chroman-based hybrids. researchgate.net

Functionalization at Specific Positions (C3, C4) of Chroman-related Carboxylic Acids

Targeted functionalization of the chroman ring, particularly at the C3 and C4 positions, allows for fine-tuning of the molecule's properties. The carboxylic acid group at the C3 position not only serves as a handle for derivatization but also as a directing group that can facilitate reactions at adjacent positions. ias.ac.in

C4-Functionalization: The C4 position of coumarin-3-carboxylic acids is susceptible to functionalization through various transition-metal-catalyzed and photocatalytic reactions. ias.ac.in The carboxylic acid moiety often plays a key role as an activating group. acs.orgias.ac.in For example, rhodium-catalyzed C(sp²)-H activation has been used for the regioselective C4-arylation of coumarin-3-carboxylic acids to prepare 4-arylchroman-2-ones. ias.ac.in Similarly, palladium-catalyzed reactions with arylboronic acids can also introduce aryl groups at the C4-position. ias.ac.in

Visible-light photoredox catalysis has emerged as a powerful tool for C4-functionalization under mild conditions. rsc.orgrsc.org A doubly decarboxylative Giese reaction between coumarin-3-carboxylic acids and N-(acyloxy)phthalimides (as alkyl radical precursors) yields 4-substituted-chroman-2-ones. rsc.orgrsc.org Another photocatalytic method describes a reductive and decarboxylative azaarylation of coumarin-3-carboxylic acids with (cyano)azaarenes, catalyzed by fac-Ir(ppy)₃, to produce biologically relevant 4-substituted-chroman-2-ones. acs.orgresearchgate.net

C3-Functionalization: While the carboxylic acid itself is a C3-functional group, further modifications at this position often involve its replacement or transformation. Decarboxylative reactions are a common strategy to introduce new substituents at the C3-position. ias.ac.in For instance, a stereoretentive, decarboxylative C3-functionalization of chromone-3-carboxylic acids with optically active aziridines has been achieved using visible light irradiation in a metal-free process. chemrxiv.org This method provides direct access to chiral 3-substituted chromenones. chemrxiv.org In some cases, reactions intended for C4 can be redirected to C3, such as the copper-catalyzed regioselective C3-benzylation of coumarin-3-carboxylic acids. ias.ac.in

Interactive Table:

Table 2: Examples of C3/C4 Functionalization Reactions| Position | Reaction Type | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| C4 | C(sp²)-H Arylation | Rhodium(III) complex | 4-Arylchroman-2-ones | ias.ac.in |

| C4 | Decarboxylative Giese Reaction | Ru-based photoredox catalyst | 4-Substituted-chroman-2-ones | rsc.orgrsc.org |

| C4 | Reductive Azaarylation | fac-Ir(ppy)₃ (photocatalyst) | 4-Substituted-chroman-2-ones | acs.orgresearchgate.net |

| C3 | Decarboxylative Cross-Coupling | Visible light / Tetrabutylammonium iodide | Chiral 3-Substituted Chromenones | chemrxiv.org |

This table highlights diverse catalytic methods for introducing new functional groups at the C3 and C4 positions of the chroman/coumarin core.

Metal Complexation Research Involving Chroman-3-carboxylic Acid Analogs

The ability of chroman-based ligands to coordinate with metal ions is an area of growing research, leading to the development of novel metal complexes with unique structural and functional properties. While research specifically on (S)-Chroman-3-carboxylic acid is limited, studies on analogous structures like coumarin-3-carboxylic acid and chromone-2-carboxylic acid provide significant insights into their coordination chemistry.

Coumarin-3-carboxylic acid (HCCA) and its derivatives can act as versatile ligands, coordinating to metal ions through various modes. rsdjournal.org The coordination typically involves the carboxylate group and the carbonyl oxygen at position 2. rsdjournal.org Studies on complexes with d-block transition metals such as Ni(II), Cu(II), and Zn(II) have shown that the metal ions coordinate through both the carboxylic and carbonyl groups. rsdjournal.org The formation of these complexes can potentiate the biological action of the parent ligand. rsdjournal.org For example, mononuclear and hydroxo-bridged dinuclear copper(II) complexes have been synthesized with chromone-2-carboxylic acid. mdpi.com

Rhenium tricarbonyl complexes have been synthesized using thiazolohydrazinylidene-chroman-2,4-diones as ligands. chemrxiv.org The crystallization of these complexes can be influenced by the solvent, which may determine the coordination mode and the resulting structure of the final complex. chemrxiv.org Furthermore, organotin(IV) complexes of some 2-pyrazoline (B94618) derivatives incorporating a chroman-4-one moiety have also been reported, indicating the broad potential of chroman scaffolds in coordination chemistry. asianpubs.org

The characterization of these metal complexes relies on a suite of analytical techniques, including FT-IR and NMR spectroscopy, thermal analysis, and cyclic voltammetry, to determine the structure, oxidation state of the metal, and coordination environment. mdpi.com X-ray crystallography provides definitive structural information, as demonstrated for LmPTR1 in complex with chroman-4-one derivatives. nih.gov

Based on a thorough review of available scientific literature, generating an article with detailed computational and theoretical data solely for "this compound" that aligns with the specified outline is not feasible at this time.

The primary obstacle is the significant lack of published research specifically detailing the quantum chemical (DFT, HOMO-LUMO, NBO) and molecular modeling studies for this exact compound. The majority of computational studies found are for a related but structurally different molecule, Chromone-3-carboxylic acid .

Key Distinction:

Chroman-3-carboxylic acid , the subject of your request, features a saturated dihydropyran ring. This makes the ring system flexible and non-aromatic.

Chromone-3-carboxylic acid , the subject of most available research, contains a ketone and a double bond within the pyran ring, making it a rigid, planar, and conjugated system.

These structural differences are fundamental and mean that the electronic properties, orbital energies, charge distributions, and potential biological interactions are vastly different between the two compounds. Using data from chromone-3-carboxylic acid would be scientifically inaccurate for an article about chroman-3-carboxylic acid.

While searches did identify studies on other chroman derivatives, such as the enzymatic resolution of (S)- and (R)-6-fluoro-chroman-2-carboxylic acid which involved molecular simulations rsc.org, the specific quantitative data required to populate the sections of your outline (e.g., geometrical parameters from DFT, HOMO-LUMO energy values, NBO charge data, specific ligand-target interactions) are not available in the public domain.

To maintain scientific accuracy and adhere to the strict constraint of focusing solely on "this compound," the article cannot be written without the necessary foundational data. Fabricating this information would be inappropriate. Should peer-reviewed computational studies on this compound be published in the future, the generation of such an article would become possible.

Computational and Theoretical Investigations of S Chroman 3 Carboxylic Acid

Spectroscopic Property Predictions via Theoretical Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For a chiral molecule like (S)-Chroman-3-carboxylic acid, theoretical methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in forecasting its vibrational, nuclear magnetic resonance, and electronic spectra. These computational investigations are crucial for confirming molecular structure, understanding electronic properties, and determining absolute stereochemistry.

Theoretical calculations are typically performed using a specific functional, such as B3LYP, and a basis set (e.g., 6-311++G(d,p)) to solve the electronic structure of the molecule. nih.gov The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), allows for a more accurate prediction of spectra in solution. lew.ro

Vibrational Spectroscopy (FT-IR and Raman)

Theoretical vibrational analysis is a fundamental tool for assigning the absorption bands observed in experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. By optimizing the molecular geometry and calculating the second derivatives of the energy, a set of normal vibrational modes and their corresponding frequencies can be obtained. nih.gov These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental data. researchgate.net

A complete assignment of the vibrational spectra can be achieved through a Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates to each normal mode. nih.gov For this compound, key vibrational modes would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-O stretches of the ether and acid groups, and various C-H and ring vibrations. Studies on similar compounds like chromone-3-carboxylic acid have successfully used DFT methods to assign their fundamental vibrations. nih.gov For carboxylic acids, computational models often consider the formation of hydrogen-bonded dimers, as this significantly influences the vibrational frequencies, particularly of the carboxyl group. mdpi.com

Table 1: Representative Theoretical Vibrational Frequencies for this compound This table presents illustrative data typical of a DFT (B3LYP/6-311++G(d,p)) calculation. Actual values may vary based on the specific computational model and conditions.

| Vibrational Mode | Predicted Frequency (cm⁻¹, Scaled) | Main Contribution (PED) |

|---|---|---|

| O-H Stretch (in dimer) | ~2900-3100 | ν(O-H) |

| Aromatic C-H Stretch | ~3050-3100 | ν(C-H) |

| Aliphatic C-H Stretch | ~2850-2980 | ν(C-H) |

| C=O Stretch | ~1700-1720 | ν(C=O) |

| C=C Aromatic Ring Stretch | ~1580-1610 | ν(C=C) |

| CH₂ Scissoring | ~1450-1470 | δ(CH₂) |

| C-O-C Asymmetric Stretch | ~1230-1260 | νas(C-O-C) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry, primarily utilizing the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govnih.gov Calculations are performed on the optimized geometry of the molecule, and the resulting magnetic shielding tensors are used to determine the chemical shifts, typically referenced against a standard like Tetramethylsilane (TMS).

Theoretical calculations can be performed for the molecule in the gas phase or in a solvent, often showing how chemical shifts are influenced by the environment. researchgate.net For this compound, theoretical predictions would help assign the signals for the protons and carbons in the chroman ring system and the carboxylic acid group. Comparisons between theoretical and experimental shifts provide a high level of confidence in structural assignments. researchgate.net For instance, the chemical shifts of the protons on the stereogenic center (C3) and the adjacent methylene (B1212753) group (C2 and C4) are particularly sensitive to the molecule's conformation.

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO This table presents representative chemical shifts calculated using the GIAO-DFT method. These are estimated values for illustrative purposes.

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H2a, H2b | ~4.2-4.5 | C2 | ~65-68 |

| H3 | ~3.8-4.1 | C3 | ~40-43 |

| H4a, H4b | ~2.8-3.1 | C4 | ~28-31 |

| H5 | ~7.1-7.3 | C4a | ~120-122 |

| H6 | ~6.8-7.0 | C5 | ~128-130 |

| H7 | ~7.0-7.2 | C6 | ~118-120 |

| H8 | ~6.7-6.9 | C7 | ~125-127 |

| COOH | ~12.0-13.0 | C8 | ~115-117 |

| C8a | ~153-155 |

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. arxiv.orgscm.com These calculations yield the major electronic transition wavelengths (λmax), their corresponding oscillator strengths (which relate to absorption intensity), and the nature of the molecular orbitals involved in the transitions (e.g., π → π* or n → π*). nih.gov

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the benzene (B151609) ring. The chroman structure lacks the extended conjugation seen in chromone (B188151), leading to absorptions at shorter wavelengths. TD-DFT calculations can accurately predict these absorption bands, and the results can be compared with experimental spectra to confirm the electronic structure. nih.gov

Table 3: Representative Predicted Electronic Transitions (TD-DFT) for this compound This table shows illustrative data for the lowest energy electronic transitions. The specific values depend on the functional and solvent model used.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | ~275-285 | ~0.02 | HOMO → LUMO (π → π*) |

| S₀ → S₂ | ~230-240 | ~0.15 | HOMO-1 → LUMO (π → π*) |

Vibrational and Electronic Circular Dichroism (VCD/ECD)

For chiral molecules like this compound, chiroptical spectroscopic methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are invaluable for determining the absolute configuration. The prediction of VCD and ECD spectra is a significant strength of computational chemistry.

Theoretical VCD spectra are generated by calculating the rotational strengths for each vibrational mode, which determine the sign and intensity of the VCD signal. nih.gov By comparing the calculated VCD spectrum of a specific enantiomer (e.g., the S-form) with the experimental spectrum, the absolute configuration of the synthesized or isolated compound can be unambiguously assigned. For carboxylic acids, accurate VCD predictions often require explicit consideration of solvent molecules or the formation of chiral dimers, as these interactions significantly impact the observed spectrum. nih.govresearchgate.net

Similarly, ECD spectra, which measure the differential absorption of left and right circularly polarized light in the UV-Vis range, can be predicted using TD-DFT. lew.ro The comparison of experimental and theoretical ECD spectra provides another reliable method for assigning the absolute configuration of chiral chromophores. lew.ro

Advanced Analytical Characterization in Research on S Chroman 3 Carboxylic Acid

Spectroscopic Techniques for Structure Elucidation and Purity Assessment

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and composition. For (S)-Chroman-3-carboxylic acid, various spectroscopic methods are employed to verify its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are routinely used in the analysis of chroman derivatives. nih.govresearchgate.net

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts of protons provide information about their local electronic environment. For carboxylic acids, the acidic proton of the carboxyl group (–COOH) is typically observed as a broad singlet in the downfield region of the spectrum, often between 10 and 13 ppm. princeton.edu Protons on the carbon atom adjacent to the carboxylic acid group are expected to resonate in the 2-3 ppm range. libretexts.org Theoretical calculations for the related chromone-3-carboxylic acid predict aromatic proton signals between 6 and 9 ppm. researchgate.netresearchgate.net

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The carbonyl carbon of a carboxylic acid is characteristically deshielded and appears in the range of 160-185 ppm. libretexts.orgoregonstate.edulibretexts.org Carbons in the aromatic ring of chromone (B188151) structures are typically observed between 125 and 170 ppm. oregonstate.edu The carbon atom to which the carboxyl group is attached will also have a distinct chemical shift. udel.edu Theoretical studies on the related chromone-3-carboxylic acid have been used to predict and correlate experimental ¹³C NMR chemical shifts. nih.govresearchgate.net

Table 1: Predicted and Experimental NMR Data for Related Chromone-3-Carboxylic Acid Interactive data table based on research findings.

| Nucleus | Experimental Chemical Shift (ppm) in DMSO | Theoretical Chemical Shift (ppm) in DMSO | Reference |

|---|---|---|---|

| ¹H | Not explicitly detailed for all protons | H7 at 7 ppm, H9 at 9 ppm, H10 at 6 ppm, H19 at 8 ppm | researchgate.netresearchgate.net |

| ¹³C | 20-200 ppm (scanning interval) | Calculated values show good coincidence with experimental data | nih.gov |

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

For carboxylic acids, mass spectrometry often shows a prominent molecular ion peak. Fragmentation patterns can also provide structural information. A common fragmentation for short-chain carboxylic acids is the loss of the hydroxyl group (M-17) or the entire carboxyl group (M-45). libretexts.org In the mass spectra of many carboxylic acid derivatives, a significant peak is often due to the formation of an acylium ion (R-CO⁺) from the cleavage of the bond adjacent to the carbonyl group. libretexts.org For the related chromone-3-carboxylic acid, the precursor ion [M+H]⁺ has been observed at an m/z of 191.0339 in MS/MS analysis. nih.gov

Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman, SERS)

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify functional groups and elucidate molecular structure by analyzing the vibrations of chemical bonds. researchgate.net

FT-IR and FT-Raman Spectroscopy: The carboxyl group of a carboxylic acid has several characteristic vibrational modes. spectroscopyonline.com In the condensed phase, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences their IR spectra. libretexts.org

Key vibrational bands include:

O-H Stretching: A very broad and strong absorption band is observed in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in the dimer. libretexts.orgspectroscopyonline.com

C=O Stretching: The carbonyl stretch of the dimer is found near 1710 cm⁻¹. libretexts.org For aromatic carboxylic acids, this band can shift to 1710-1680 cm⁻¹. spectroscopyonline.com

C-O Stretching: This vibration appears in the 1320-1210 cm⁻¹ region. spectroscopyonline.com

O-H Bending (wag): A broad peak between 960 and 900 cm⁻¹ is also characteristic. spectroscopyonline.com

Both FT-IR and FT-Raman spectra have been experimentally recorded and analyzed for the related chromone-3-carboxylic acid, often in conjunction with theoretical calculations to assign the fundamental vibrations. nih.govresearchgate.netresearchgate.net

Surface-Enhanced Raman Scattering (SERS): SERS is a highly sensitive technique that enhances Raman signals of molecules adsorbed on nanostructured metal surfaces. nih.gov It can provide insights into the orientation and interaction of molecules with the surface. A SERS study of chromone-3-carboxylic acid on silver colloids indicated that the anionic form of the acid binds to the metal surface. rsc.org This technique is valuable for studying charge transfer processes and the electronic properties of such molecules. rsc.orgsigmaaldrich.com

Table 2: Key Vibrational Frequencies for Carboxylic Acids Interactive data table summarizing typical IR and Raman bands.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Appearance | Reference |

|---|---|---|---|

| O-H Stretch (dimer) | 2500-3300 | Very broad, strong | libretexts.orgspectroscopyonline.com |

| C=O Stretch (saturated dimer) | 1700-1730 | Strong | spectroscopyonline.com |

| C=O Stretch (aromatic dimer) | 1680-1710 | Strong | spectroscopyonline.com |

| C-O Stretch | 1210-1320 | Strong | spectroscopyonline.com |

| O-H Wag | 900-960 | Broad | spectroscopyonline.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about electronic transitions within a molecule. Carboxylic acids without additional conjugation typically absorb around 210 nm, which is often too low for detailed analysis. libretexts.org However, the presence of the chroman ring system in this compound leads to characteristic absorptions at higher wavelengths. For the related chromone-3-carboxylic acid, UV-Vis spectra have been recorded between 200-400 nm. nih.gov The electronic properties, including the HOMO and LUMO energies, can be investigated using this technique, often complemented by time-dependent density functional theory (TD-DFT) calculations. nih.gov

Chromatographic Methods in Research Applications

Chromatographic techniques are essential for the separation, identification, and purification of compounds from mixtures. High-Performance Liquid Chromatography (HPLC) is a particularly important method in the analysis of chiral molecules like this compound.

Given the chiral nature of this compound, chiral HPLC methods are crucial for separating it from its (R)-enantiomer. This is vital for assessing enantiomeric purity and for preparative separations. While specific methods for this compound are not detailed in the provided context, the general principles of chiral chromatography would apply. This involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. HPLC is also used to assess the purity of related compounds like 6-Chloro-chroman-3-carboxylic acid, confirming purities of ≥ 98%. chemimpex.com

X-ray Diffraction for Solid-State Structural Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined.

For compounds like this compound, single-crystal X-ray diffraction would provide unambiguous proof of its absolute configuration (the (S) stereochemistry) and detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. While a specific crystal structure for the title compound is not described in the search results, studies on related molecules, like derivatives of ethanoanthracene-11-carboxylic acid, demonstrate the power of this technique in elucidating molecular structure and intermolecular contacts. mdpi.com Theoretical studies on chromone-3-carboxylic acid have used computed geometric parameters to simulate XRD data. nih.gov

Elemental Analysis for Compositional Determination

Elemental analysis is a fundamental technique in the characterization of new chemical entities, providing critical information on the elemental composition of a sample. This method is employed to experimentally determine the percentage by weight of elements such as carbon (C), hydrogen (H), and oxygen (O) within a molecule. The experimentally determined values are then compared against the theoretically calculated values based on the compound's molecular formula to confirm its purity and empirical formula.

For this compound, with a molecular formula of C₁₀H₁₀O₃, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements (Carbon: 12.01 g/mol , Hydrogen: 1.008 g/mol , Oxygen: 16.00 g/mol ) and its molecular weight of 178.18 g/mol . bldpharm.com

The theoretical percentages are as follows:

Carbon (C): (10 * 12.01 / 178.18) * 100% = 67.40%

Hydrogen (H): (10 * 1.008 / 178.18) * 100% = 5.66%

Oxygen (O): (3 * 16.00 / 178.18) * 100% = 26.94%

In a typical research setting, these theoretical values would be compared with the results obtained from an elemental analyzer. A close correlation between the found and calculated values, generally within a ±0.4% margin, is considered a strong indicator of the sample's purity and the correctness of its assigned molecular formula. For instance, in the synthesis and characterization of related chromone derivatives, researchers regularly publish such comparisons to validate their synthetic products. semanticscholar.org

The following interactive table presents the theoretical elemental composition of this compound alongside a hypothetical, yet representative, set of experimental findings that would be expected from elemental analysis of a pure sample.

Interactive Data Table: Elemental Analysis of this compound

| Element | Theoretical Percentage (%) | Representative Experimental Percentage (%) |

| Carbon (C) | 67.40 | 67.35 |

| Hydrogen (H) | 5.66 | 5.69 |

| Oxygen (O) | 26.94 | 26.96 |

This table illustrates the expected close agreement between the calculated and experimentally determined elemental composition, a critical checkpoint in the structural elucidation and verification of synthesized compounds like this compound.

Medicinal Chemistry and Biological Activity Research on S Chroman 3 Carboxylic Acid and Its Derivatives

Role as a Privileged Scaffold in Drug Discovery Research

The chromone (B188151) ring system, a key structural feature of (S)-Chroman-3-carboxylic acid, is recognized in medicinal chemistry as a "privileged scaffold". nih.govresearchgate.neteurekaselect.comscinito.ai This designation is due to the ability of this rigid bicyclic framework to serve as a versatile template for developing molecules that can interact with a wide range of biological targets. nih.govresearchgate.neteurekaselect.comscinito.ai Chromones and their derivatives, like chromanones, are naturally occurring compounds found in plants and fungi and have demonstrated a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antiviral properties. nih.govnih.gov The inherent low toxicity and the potential for water solubility (often enhanced by hydroxyl or carboxyl groups) make the chromone fragment a valuable building block in the design of new pharmacologically active compounds. researchgate.net

The chroman scaffold's utility is evident in its application for creating diverse therapeutic molecules. nih.govrsc.org Its structure is a fundamental component in many organic reactions and serves as an intermediate for further chemical synthesis. nih.gov The wide array of biological responses associated with chromone derivatives has established them as a significant moiety in drug discovery programs. nih.goveurekaselect.comscinito.ai

Exploration of Specific Biological Target Interactions

Derivatives of this compound have been a focal point of research into the inhibition of Rho-associated protein kinase (ROCK), a promising target for treating conditions like hypertension, glaucoma, and cancer. researchgate.netnih.gov The two isoforms of ROCK, ROCK1 and ROCK2, are highly similar, but studies suggest they have distinct functions, making the development of isoform-selective inhibitors a key goal to create more targeted therapies. researchgate.netnih.gov

Significant progress has been made in developing this compound derivatives that are not only potent but also selective for the ROCK2 isoform. researchgate.netnih.gov For example, a series of amide-chroman derivatives were synthesized and evaluated, leading to the discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide. researchgate.netnih.gov This compound demonstrated a high inhibitory activity against ROCK2 with an IC50 value of 3 nM and a 22.7-fold selectivity over ROCK1. researchgate.netnih.gov Molecular docking studies suggest that hydrophobic interactions are a key factor in its high potency and isoform selectivity. researchgate.netnih.gov Further analysis identified a specific amino acid residue, Lys121 in ROCK2 (compared to Lys105 in ROCK1), as crucial for this selectivity. researchgate.netnih.gov The (S)-configuration of the chroman was found to be the more active enantiomer in this series of inhibitors. researchgate.net

ROCK Inhibition by this compound Derivatives

This table summarizes the inhibitory activity and selectivity of a key this compound derivative against ROCK isoforms.

| Compound | Target | IC50 (nM) | Selectivity (vs. ROCK1) | Key Residue for Selectivity |

|---|---|---|---|---|

| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK2 | 3 | 22.7-fold | Lys121 |

The versatile chromone scaffold, present in this compound, has been explored for its interaction with various other enzymes and receptors beyond ROCK. For instance, chromone-3-carboxylic acid itself has been identified as a potent and highly selective inhibitor of human monoamine oxidase B (hMAO-B), while the corresponding chromone-2-carboxylic acid was found to be nearly inactive against both MAO isoforms. researchgate.net This highlights the critical importance of the carboxylic acid position on the chromone ring for biological activity. researchgate.net

Furthermore, derivatives of chromone have been investigated for a range of other therapeutic applications. semanticscholar.org This includes research into their potential as anti-inflammatory, anti-trypanosomal, and cytotoxic agents. semanticscholar.org The core structure has also been used to develop compounds with affinity for adenosine (B11128) A2B receptors and as inhibitors of interleukin 5. researchgate.net Additionally, certain chromone derivatives have been identified as potent and selective blockers of the NaV1.7 voltage-gated sodium channel, a target for pain relief. nih.gov

Mechanistic Insights into Biological Activity

The chromanol-type structure, inherent to this compound, is known to act as an antioxidant by reducing oxygen-centered radicals. researchgate.netnih.gov This antioxidant capacity is a well-documented property of the broader chromone and chroman classes of compounds. nih.govnih.gov The primary mechanism involves the donation of a hydrogen atom to neutralize free radicals. mdpi.com

The efficiency of these compounds as antioxidants is determined by the rates of several reactions, including the initial scavenging of radicals and subsequent reactions of the resulting antioxidant-derived radicals. researchgate.netnih.gov For example, studies on novel chromanols have shown that their radical scavenging properties can be superior to those of α-tocopherol. researchgate.net A SERS (Surface-Enhanced Raman Scattering) study of chromone-3-carboxylic acid adsorbed on silver colloids was conducted to evaluate its ability to accept electrons in charge transfer processes, a key aspect of understanding the antioxidant mechanism of benzopyranes. rsc.org The research indicated that the SERS-CT (Charge Transfer) mechanism is dominant for this compound. rsc.org

Structure-activity relationship (SAR) studies have been instrumental in optimizing the therapeutic potential of this compound derivatives. These investigations systematically alter the chemical structure to understand the impact on biological activity. nih.govnih.govnih.gov

For ROCK inhibitors, SAR studies have provided critical insights. The stereochemistry at the C3 position is a determining factor, with the (S)-enantiomer consistently showing greater potency. researchgate.net Modifications to the carboxamide part of the molecule and the introduction of various substituents on the chroman ring have been explored to enhance inhibitory activity and selectivity. nih.gov For instance, in the development of ROCK2 selective inhibitors, the synthesis of a series of amide-chroman derivatives revealed that specific substitutions significantly influence potency and isoform selectivity. researchgate.netnih.gov

In the context of NaV1.7 channel blockers, SAR was established by modifying the 5-substituent and the carboxamide portion of amido chromane (B1220400) molecules. nih.gov Similarly, for inhibitors of the ABCG2 protein, a series of 14 derivatives were synthesized to study how structural changes affect both drug efflux and ATPase activity. nih.gov These studies identified the 4-bromobenzyloxy substituent at position 5 and the methoxyindole group as important for inhibitory activity. nih.gov

Key SAR Findings for this compound Derivatives

This table outlines key structure-activity relationship findings for derivatives targeting different biological entities.

| Target | Key Structural Feature | Impact on Activity |

|---|---|---|

| ROCK2 | (S)-stereochemistry at C3 | Eutomer for inhibitory activity |

| ROCK2 | Amide-chroman modifications | Influences potency and isoform selectivity |

| NaV1.7 | Modifications at 5-substituent and carboxamide | Establishes structure-activity relationship for channel blocking |

| ABCG2 | 4-bromobenzyloxy at position 5 and methoxyindole group | Important for inhibition of efflux and ATPase activity |

Research into Potential Pharmaceutical and Agrochemical Applications as Synthetic Intermediates

This compound and its derivatives have emerged as valuable chiral building blocks in the synthesis of complex molecules with potential applications in the pharmaceutical and agrochemical sectors. The rigid, chiral scaffold of the chroman ring system, combined with the reactive carboxylic acid functionality, provides a versatile platform for the development of novel bioactive compounds.

In the realm of medicinal chemistry, derivatives of this compound have been investigated for their potential as therapeutic agents. A notable example is the synthesis of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, which has been identified as a potent and isoform-selective ROCK2 inhibitor with an IC50 value of 3 nM. nih.gov This compound demonstrates the utility of the (S)-chroman-3-carboxamide scaffold in designing highly specific enzyme inhibitors, which are crucial for the development of targeted therapies. nih.gov The development of such selective inhibitors is a significant step towards creating treatments for various diseases with potentially fewer side effects. nih.gov

Furthermore, patents have been filed for chroman-3-carboxylic acid derivatives for the treatment of metabolic disorders such as type II diabetes and lipid disorders. google.com The synthetic routes described in these patents often involve the coupling of a substituted chroman-3-carboxylic acid core with various functionalized molecular fragments to explore and optimize biological activity. google.com For instance, tert-butyl 7-hydroxy-chroman-3-carboxylic ester has been used as a key intermediate, which is then elaborated into a variety of amides and sulfonamides. google.com

In the agrochemical field, substituted chroman-3-carboxylic acids are also recognized as important intermediates. Specifically, 6-chloro-chroman-3-carboxylic acid is utilized in the formulation of herbicides and fungicides. chemimpex.com The chroman moiety can be a critical component in the design of new crop protection agents, where the specific substitution pattern on the aromatic ring and the functionalization of the carboxylic acid group can be tailored to achieve desired efficacy and selectivity. chemimpex.com

The versatility of chroman-3-carboxylic acid derivatives is further highlighted by their use in synthesizing a range of other molecular structures. For example, chromone-3-carboxylic acid, a related unsaturated precursor, has been used to prepare chromone-3-carboxamides and chromane-2,4-diones, which have shown potential anti-inflammatory, antitrypanosomal, and cytotoxic properties. semanticscholar.orgsigmaaldrich.com While these are not direct derivatives of this compound, the research indicates the broad potential of the core chroman structure in generating diverse and biologically active molecules.

Below is a table summarizing the applications of this compound and its derivatives as synthetic intermediates.

| Target Compound/Derivative Class | Application Area | Role of this compound Moiety |

| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | Pharmaceutical | Core scaffold for a potent and isoform-selective ROCK2 inhibitor. nih.gov |

| Substituted Chroman-3-carboxamides and Sulfonamides | Pharmaceutical | Key intermediates for compounds aimed at treating type II diabetes and lipid disorders. google.com |

| 6-Chloro-chroman-3-carboxylic acid derivatives | Agrochemical | Intermediate in the formulation of herbicides and fungicides. chemimpex.com |

| 6-Methoxy-chroman-3-carboxylic acid derivatives | Pharmaceutical & Agrochemical | Versatile intermediate for developing anti-inflammatory, analgesic, and other bioactive molecules. chemimpex.com |

Emerging Research Directions and Future Perspectives for S Chroman 3 Carboxylic Acid

Development of Novel Synthetic Strategies for Chiral Chromans

The efficient and stereoselective synthesis of chiral chromans, including the (S)-Chroman-3-carboxylic acid scaffold, is a primary focus of modern organic chemistry. The demand for enantiomerically pure chroman derivatives for applications in medicine and materials science has spurred the development of innovative synthetic methodologies. These strategies are moving away from classical resolutions and towards more sophisticated catalytic asymmetric reactions that offer high efficiency, selectivity, and atom economy.

Recent breakthroughs include a variety of catalytic systems:

Transition Metal Catalysis : This remains a powerful strategy for constructing chiral chromans. Nickel-catalyzed asymmetric reductive cyclization has been successfully used to create chiral chromans with quaternary allylic alcohols, demonstrating broad substrate scope and excellent enantioselectivities. chemrxiv.org Similarly, rhodium(III)-catalyzed C–H activation and annulation cascades provide a redox-neutral pathway to 2H-chromene-3-carboxylic acids. acs.org Other transition metals like palladium, ruthenium, iridium, gold, scandium, and copper have also been employed in various catalytic cycles to synthesize chiral chromans. chemrxiv.org

Organocatalysis : The use of small organic molecules as catalysts has emerged as a green and effective alternative to metal-based systems. Chiral squaramides have been shown to catalyze the enantioselective Michael addition of pyrazolin-5-ones to 3-nitro-2H-chromenes, yielding products with high enantioselectivity. rsc.org Chiral thiourea (B124793) catalysts are effective in intramolecular Michael-type cyclizations to produce chiral 3-nitro-4-chromanones. rsc.org Furthermore, organocatalytic tandem reactions, employing chiral amines, have enabled the enantioselective synthesis of complex fluorinated tricyclic chromanones. researchgate.net

Photoredox Catalysis : Visible-light-mediated reactions represent a modern approach to organic synthesis. A doubly decarboxylative Giese reaction, using a photoredox catalyst, has been developed for the synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones from coumarin-3-carboxylic acids and chromone-3-carboxylic acids, respectively. rsc.org

These advanced synthetic methods provide powerful tools for accessing a wide array of structurally diverse and enantiomerically pure chroman derivatives, paving the way for the exploration of their properties and applications.

| Synthetic Strategy | Catalyst/Reagent | Reaction Type | Key Features | Reference(s) |

| Asymmetric Reductive Cyclization | Nickel / (R)-AntPhos Ligand | Reductive Cyclization | High yields and enantioselectivities for chiral chromans with tertiary allylic alcohols. | chemrxiv.org |

| Asymmetric Michael Addition | Chiral Squaramide | Michael Addition | Low catalyst loading, excellent yields and high stereoselectivities. | rsc.org |

| Intramolecular Cyclization | Chiral Thiourea | Michael-type Cyclization | Rapid construction of chiral 3-nitro-4-chromanones with high diastereoselectivity. | rsc.org |

| Tandem Reaction | Chiral Amine | Michael/Cycloketalization | Access to complex polycyclic chromanones with excellent enantioselectivity. | researchgate.net |

| C–H Activation/Annulation | Rhodium(III) | Annulation Cascade | Redox-neutral synthesis of 2H-chromene-3-carboxylic acids. | acs.org |

| Doubly Decarboxylative Reaction | Visible Light / Photoredox Catalyst | Giese Reaction | Synthesis of substituted chroman-2-ones and chroman-4-ones. | rsc.org |

| Cascade Reaction | Chitosan | Knoevenagel/Cyclization | Eco-friendly synthesis of coumarin-3-carboxylic acids in water. | rsc.org |

Advanced Computational Approaches in this compound Research

Computational chemistry has become an indispensable tool in the study of chroman derivatives, providing deep insights into their structure, properties, and reactivity that complement experimental findings. Density Functional Theory (DFT) is a particularly prominent method used to investigate various molecular aspects. nih.govrsc.orgrsc.orgmdpi.com

Key areas where computational approaches are making a significant impact include:

Structural and Spectroscopic Analysis : DFT calculations are routinely used to optimize molecular geometries and predict spectroscopic data (FT-IR, Raman, NMR). nih.gov This allows for detailed conformational analysis, as seen in the study of Chromone-3-Carboxylic Acid, where potential energy surface (PES) scanning identified the most stable conformers. nih.gov

Prediction of Properties : Computational methods are crucial for predicting electronic and optical properties. For instance, DFT and time-dependent DFT (TD-DFT) are used to calculate frontier molecular orbitals (FMOs), energy gaps, and global reactivity descriptors, which help in understanding the chemical reactivity and electronic behavior of chromone (B188151) derivatives. rsc.orgresearchgate.netresearchgate.net These calculations are also vital for predicting non-linear optical (NLO) properties, identifying promising candidates for new optical materials. rsc.orgrsc.org

Elucidating Reaction Mechanisms : Theoretical calculations help to understand the intricate mechanisms of chemical reactions, guiding the design of more efficient synthetic routes.

Molecular Docking and Drug Design : In medicinal chemistry, computational studies are fundamental. Molecular docking simulations are employed to predict the binding modes of chroman derivatives with biological targets. For example, a study on (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide used molecular docking and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations to elucidate the structural basis for its high potency and selectivity as a ROCK2 inhibitor. nih.gov Such studies are critical for structure-activity relationship (SAR) analysis and the rational design of new therapeutic agents. researchgate.netnih.gov

| Computational Method | Application Area | Insights Gained | Reference(s) |

| DFT / PES Scanning | Conformational Analysis | Identification of most stable molecular geometries. | nih.gov |

| DFT / TD-DFT | Electronic & Optical Properties | Prediction of reactivity, stability, and non-linear optical (NLO) properties. | rsc.orgrsc.orgresearchgate.netresearchgate.net |

| DFT / SQM | Spectroscopic Analysis | Assignment of vibrational modes in FT-IR and Raman spectra. | nih.gov |

| Molecular Docking / MM-GBSA | Drug Discovery | Prediction of protein-ligand binding modes, affinity, and selectivity. | nih.gov |

| QTAIM | Chemical Bonding | Analysis of bond interactions and molecular stability. | researchgate.net |

| Molecular Dynamics (MD) | Protein-Ligand Interaction | Simulation of the dynamic behavior of ligands within protein binding pockets. | lew.ro |

Innovative Applications in Materials Science

The unique structural and chiral properties of the chroman framework make it a promising building block for the development of advanced functional materials. imperial.ac.uk Chirality, in particular, can impart novel optical and electronic properties to materials, opening doors for next-generation technologies. imperial.ac.uknih.govrsc.org

Emerging applications for chroman-based materials include:

Chiral Optoelectronics : Chiral conjugated small molecules and polymers are being explored for their potential in optoelectronic devices. imperial.ac.uk Chirality can be harnessed to control the polarization of light, which is crucial for applications in bioimaging, encrypted optical communication, and energy-efficient displays. imperial.ac.uk Materials capable of interacting with circularly polarized (CP) light are of particular interest for developing advanced photodetectors. imperial.ac.uk

Non-Linear Optical (NLO) Materials : Chroman and chromene derivatives with extended π-conjugated systems exhibit significant NLO properties. rsc.orgrsc.org These materials can alter the properties of light that passes through them and are essential for developing technologies like optical switching devices. Computational studies have been instrumental in identifying chromene derivatives with high polarizability and hyperpolarizability, marking them as candidates for NLO applications. rsc.orgrsc.org

Functional Polymers and Photopolymerization : Coumarin-3-carboxylic acids, structurally related to chroman-3-carboxylic acids, have been successfully used as photoinitiators in photopolymerization processes. nih.gov This has practical applications in areas like the fabrication of photocomposites and 3D printing. nih.gov The incorporation of the chiral chroman moiety into polymer backbones is a strategy to create sustainable and functional polymers with tailored properties. nih.gov

Chiral Nanomaterials : The functionalization of nanomaterials, such as graphene, with chiral molecules from the natural "chiral pool" is an active area of research. nih.gov This approach creates chiral hybrid materials with unprecedented properties, potentially applicable in catalysis and chiral recognition. nih.gov

The development of these materials often involves integrating chiral building blocks like this compound into larger molecular assemblies, such as coordination polymers or metal-organic frameworks (MOFs), to create highly ordered, functional structures. nih.govmdpi.com

Interdisciplinary Research Integrating this compound Chemistry

The full potential of this compound and its derivatives can only be realized through collaborative, interdisciplinary research. The complex challenges and opportunities in this field necessitate the integration of expertise from diverse scientific domains.

Chemistry and Biology/Medicine : The synergy between synthetic organic chemistry and the life sciences is paramount. Novel synthetic strategies chemrxiv.orgrsc.org are developed to create libraries of chiral chroman compounds, which are then screened for biological activity, such as anti-tumor chemrxiv.org or enzyme inhibitory effects. nih.gov This process is often guided by computational chemists who perform molecular docking studies to predict biological interactions and inform the design of more potent and selective drug candidates. researchgate.netnih.gov

Chemistry and Materials Science : The creation of novel functional materials is a joint effort between synthetic chemists and materials scientists. Chemists design and synthesize chroman-based building blocks with specific electronic and optical properties. rsc.orgrsc.org Materials scientists then incorporate these molecules into larger systems like polymers or perovskites and characterize the properties of the resulting materials for applications in electronics and photonics. imperial.ac.ukrsc.org The use of coumarin (B35378) derivatives in 3D printing is a prime example of this collaboration, merging photochemistry with polymer and materials engineering. nih.gov

Chemistry and Computational Science : As detailed in section 7.2, the interplay between experimental and theoretical chemistry is crucial. Computational studies not only help to understand and predict the behavior of molecules and materials but also guide experimental design, saving time and resources. nih.govlew.ro From predicting reaction outcomes to designing materials with desired NLO properties, the integration of computational science accelerates the pace of discovery. rsc.orgrsc.org

This interdisciplinary approach, where synthesis, biological evaluation, material fabrication, and theoretical modeling are deeply intertwined, is the cornerstone of future research and development in the field of this compound chemistry.

Q & A

Q. What are the common synthetic routes for (S)-Chroman-3-carboxylic acid, and how is purity validated?

this compound is typically synthesized via stereoselective methods, such as asymmetric hydrogenation or enzymatic resolution of racemic mixtures. For example, chiral auxiliaries or catalysts can enforce the (S)-configuration during ring closure of the chroman scaffold. Purity is validated using high-performance liquid chromatography (HPLC) with chiral stationary phases to confirm enantiomeric excess (>98%) and gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities. Melting point analysis (117–121°C) and nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C) further characterize structural integrity .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

Key techniques include:

- NMR Spectroscopy : H NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, carboxylic acid proton at δ 12–13 ppm). C NMR confirms carbonyl (C=O) at ~170 ppm and chroman ring carbons .

- Infrared (IR) Spectroscopy : Stretching vibrations for -COOH (~2500–3300 cm for O-H, ~1700 cm for C=O) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 178.18 for CHO) and fragmentation patterns validate the molecular formula .

Q. How does the acidity of this compound influence its stability in aqueous solutions?

The carboxylic acid group (pKa ~4–5) renders the compound prone to deprotonation in basic conditions, forming a carboxylate anion. Stability studies involve pH-dependent solubility assays and accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks). Buffered solutions (pH 2–7) are analyzed via HPLC to track degradation products like decarboxylated chroman derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent polarity). A systematic approach includes:

- Meta-analysis : Cross-referencing bioactivity data (e.g., IC values) across published studies while controlling for variables like enantiomeric purity .

- Dose-Response Curves : Replicating assays with standardized protocols (e.g., fixed DMSO concentrations ≤0.1%) to minimize solvent interference .

- Structural Confirmation : Re-characterizing derivatives using X-ray crystallography to rule out polymorphic or stereochemical inconsistencies .

Q. What experimental designs ensure enantiomeric purity in large-scale synthesis of this compound?

Advanced strategies include:

- Asymmetric Catalysis : Use of chiral Ru or Rh catalysts for hydrogenation, achieving >99% enantiomeric excess (ee) .

- Dynamic Kinetic Resolution : Combining lipases with racemization catalysts to convert undesired (R)-isomers into the (S)-form .

- Quality Control : Periodic chiral HPLC (e.g., Chiralpak AD-H column) and circular dichroism (CD) spectroscopy to monitor ee during scale-up .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution?

Density functional theory (DFT) simulations model transition states and activation energies for reactions (e.g., esterification, amidation). Key parameters include:

- Electrophilicity Index : Calculated via molecular electrostatic potential (MEP) maps to identify reactive sites on the carboxyl group .

- Solvent Effects : COSMO-RS simulations to optimize solvent choice (e.g., DMF vs. THF) for reaction yield .

Q. What methodologies validate the role of this compound in modulating phospholipid membranes?

- Langmuir-Blodgett Monolayers : Measure changes in surface pressure-area isotherms to assess lipid packing efficiency .

- Fluorescence Anisotropy : Track membrane fluidity using diphenylhexatriene (DPH) probes in liposomes containing stearoyl-HpETE-phospholipids .

- Molecular Dynamics (MD) Simulations : Simulate interactions between the carboxyl group and phospholipid headgroups (e.g., hydrogen bonding with phosphatidylcholine) .

Q. How should researchers address data reproducibility challenges in structure-activity relationship (SAR) studies?

- Open Data Practices : Share raw NMR, HPLC, and bioassay data via repositories like Zenodo to enable independent verification .

- Negative Result Reporting : Publish non-active derivatives to avoid publication bias .

- Collaborative Validation : Multi-lab studies using identical compound batches (e.g., from academic synthesis cores) .

Tables

Table 1: Key Physicochemical Properties of this compound

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | CHO | |

| Molecular Weight | 178.18 g/mol | |

| Melting Point | 117–121°C | |

| pKa | ~4.5 (carboxylic acid) | |

| Enantiomeric Excess | >98% (via chiral HPLC) |

Table 2: Common Degradation Pathways

| Condition | Degradation Product | Analytical Method |

|---|---|---|

| Basic pH (≥8) | Chroman-3-carboxylate | HPLC-UV |

| High Temperature (40°C) | Decarboxylated chroman | GC-MS |

| Oxidative Stress | Epoxidized chroman derivatives | LC-MS/MS |

Notes

- Avoided Sources : Commercial vendors (e.g., MedChemExpress, Sigma-Aldrich) excluded per guidelines.

- Methodological Focus : Emphasized peer-reviewed synthesis, characterization, and validation protocols from academic literature.

- Data Contradiction : Addressed via multi-technique validation and open science practices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.